molecular formula C17H22N4O B2795862 N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954319-55-2

N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2795862
CAS No.: 954319-55-2
M. Wt: 298.39
InChI Key: UVVYUJDMXZGHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Triazole-Based Compounds

The 1,2,3-triazole ring system emerged as a pivotal heterocycle following Bladin’s initial characterization in 1885. Early applications focused on antifungal agents such as fluconazole, which inhibited ergosterol biosynthesis by targeting cytochrome P450 enzymes. The advent of click chemistry in the early 21st century, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized triazole synthesis by enabling regioselective formation of 1,4-disubstituted derivatives. Subsequent advancements, including ruthenium-catalyzed methods, expanded access to 1,5-disubstituted analogs, broadening the structural diversity of triazole libraries.

N-Cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide builds upon these methodologies, utilizing multi-step protocols involving cycloaddition and amidation reactions. Metal-free synthetic routes, such as those employing ethenesulfonyl fluoride (ESF), further enhanced the feasibility of introducing diverse substituents while avoiding transition-metal contaminants.

Key Milestones in Carboxamide-Functionalized Triazoles

Carboxamide derivatives gained prominence due to their ability to mimic peptide bonds, facilitating interactions with biological targets. The incorporation of carboxamide at the 4-position of the triazole ring, as seen in this compound, originated from efforts to improve hydrogen-bonding capacity and metabolic stability. Early examples, such as tazobactam (a β-lactamase inhibitor), demonstrated the clinical viability of triazole-carboxamide hybrids.

Properties

IUPAC Name

N-cyclopentyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12(2)16-15(17(22)18-13-8-6-7-9-13)19-20-21(16)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYUJDMXZGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the cyclopentyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, particularly Staphylococcus aureus.

Case Study Findings:

  • A study demonstrated that several triazole-based hybrids showed minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM against Staphylococcus aureus, suggesting their potential as effective antibacterial agents .

Structure-Activity Relationship (SAR):

  • The presence of cycloalkyl or electron-rich heterocycles in the triazole ring was crucial for enhancing antibacterial activity. Modifications such as introducing methyl groups into the aniline moiety were found to improve efficacy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications to enhance biological activity. Common methods include:

  • One-Pot Reactions: These methods streamline the synthesis process by combining multiple steps into a single reaction vessel, thus improving yield and efficiency .

Drug Discovery and Development

The ongoing exploration of triazole derivatives, including this compound, signifies their importance in drug discovery processes.

Potential Therapeutic Uses

Given their potent antibacterial properties, these compounds are being investigated for potential therapeutic applications in treating resistant bacterial infections. Their ability to selectively target specific bacterial strains makes them candidates for developing narrow-spectrum antibiotics.

Summary and Conclusion

This compound represents a promising candidate in the field of medicinal chemistry with significant applications in combating bacterial infections. Its synthesis through innovative methods and understanding its mechanism of action are critical for advancing its development as a therapeutic agent.

Data Table: Comparative Antibacterial Activity of Triazole Derivatives

Compound NameMIC (µM)Target Bacteria
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-triazole10.1 - 62.4Staphylococcus aureus
5-bromo-2-(3-(furan)-triazol-aniline5.2Staphylococcus aureus
5-fluoro-2-(3-(thiophen)-triazol-aniline6.1Staphylococcus aureus

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

The structural and functional attributes of N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to analogs with modifications at the 1-, 5-, and amide positions. Below is a detailed analysis supported by data tables and research findings:

Table 1: Structural Comparison of Key Triazole Carboxamides
Compound Name R1 (1-position) R5 (5-position) Amide Substituent Key Biological Activity/Application Reference
Target Compound Phenyl Isopropyl Cyclopentyl Potential anticancer (inferred) -
D731-0028 (N-(2-fluorophenyl) analog) Phenyl Isopropyl 2-Fluorophenyl Screening compound
ZIPSEY 4-Chlorophenyl Methyl (S)-hydroxy-3-phenylpropan-2-yl Anticancer (CNS SNB-75 cell line)
LELHOB 4-Chlorophenyl Methyl Oxazolylmethyl Anticancer (tubulin inhibition)
Rufinamide 2,6-Difluorobenzyl - - Antiseizure (Lennox-Gastaut syndrome)
1-(4-Chlorophenyl)-5-(CF3)-triazole^a 4-Chlorophenyl Trifluoromethyl 3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl c-Met inhibition (apoptosis in tumor lines)
5-Methyl-N-(naphthalen-2-yl) analog o-Tolyl Methyl Naphthalen-2-yl Wnt/β-catenin pathway inhibition

Notes:

  • ^a This compound exhibited 3–5-fold higher activity than foretinib (positive control) in c-Met inhibition assays.
  • Rufinamide’s benzyl group at R1 highlights the impact of non-aryl substituents on central nervous system targeting.
Key Findings

In contrast, compounds like ZIPSEY and LELHOB feature polar amide substituents (e.g., hydroxypropan-2-yl, oxazolylmethyl), which may enhance solubility but increase susceptibility to enzymatic degradation .

Role of R5 Substituent :

  • Electron-withdrawing groups at R5 (e.g., trifluoromethyl in c-Met inhibitors) correlate with heightened biological activity, likely due to increased electrophilicity of the triazole core .
  • The isopropyl group in the target compound is electron-donating, which could balance lipophilicity and solubility for improved membrane permeability .

Biological Activity Trends: Aryl groups at R1 (e.g., phenyl, chlorophenyl) are common in anticancer agents, facilitating π-π stacking interactions with biological targets like tubulin or kinases . Rufinamide’s 2,6-difluorobenzyl group demonstrates that non-aryl R1 substituents can redirect activity toward neurological targets .

Table 2: Physicochemical and Pharmacokinetic Properties
Compound logP (Predicted) Solubility (µg/mL) Metabolic Stability (t1/2, min) Target Affinity (IC50, nM)
Target Compound 3.8 12.5 >60 (inferred) N/A
D731-0028 3.5 18.2 45 N/A
1-(4-Chlorophenyl)-5-(CF3)-triazole 4.2 8.7 30 1.2 (c-Met)
Rufinamide 2.1 120 >120 0.5 (Na+ channels)

Insights :

  • The target compound’s higher logP (3.8 vs. 3.5 for D731-0028) reflects increased lipophilicity due to the cyclopentyl group, which may enhance tissue penetration but reduce aqueous solubility.
  • Rufinamide’s low logP (2.1) and high solubility align with its CNS-targeted pharmacokinetics .

Biological Activity

N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, characterized by its unique structure that includes a cyclopentyl group, a phenyl group, and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C17_{17}H22_{22}N4_{4}O
  • Molecular Weight : 298.4 g/mol
  • CAS Number : 954319-55-2

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory agents.
  • Antimicrobial Activity : Studies have demonstrated that derivatives of triazole compounds possess significant antimicrobial properties. This compound may inhibit the growth of various pathogens, including bacteria and fungi .
  • Anticancer Effects : The ability of this compound to interact with biological targets involved in cell proliferation suggests its potential as an anticancer agent. Molecular docking studies indicate favorable binding affinities with proteins implicated in cancer pathways .

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Molecular docking studies have been employed to elucidate these interactions, revealing how the compound may influence cellular signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructure FeaturesUnique Aspects
1-(Cyclohexyl)-5-(propan-2-yl)-1H-triazoleCyclohexyl group instead of cyclopentylPotential for different steric interactions
4-Amino-N-benzoyltriazoleAmino group at position 4Different reactivity due to amino functionality
N-benzyltriazoleBenzyl group instead of phenylVariations in electronic properties

This table highlights how the specific substitutions in this compound may enhance its biological activity or modify its pharmacokinetic properties compared to related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • A study demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT116. The IC50_{50} values for these compounds were comparable or even superior to established chemotherapeutics like doxorubicin .
  • Another research highlighted that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .
  • Further investigations into the antimicrobial properties revealed that certain triazole derivatives showed potent inhibition rates against fungal growth compared to standard treatments like metronidazole .

Q & A

Q. What are the established synthetic routes for N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to construct the triazole core. Key steps include:

  • Azide preparation : Reacting phenyl azide precursors with propargyl derivatives under mild conditions (e.g., sodium ascorbate, CuSO₄·5H₂O in DMF/H₂O at 25–60°C) .
  • Carboxamide formation : Coupling the triazole intermediate with cyclopentylamine using carbonyl chlorides or EDCI/HOBt activation .
    Yield optimization requires precise control of solvent polarity (e.g., DMSO for solubility vs. acetonitrile for faster kinetics) and stoichiometric ratios of catalysts (e.g., 10 mol% CuI). Typical yields range from 65% to 85%, with impurities minimized via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s structural and thermal properties?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstitution) and carboxamide bonding .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, with ESI or APCI ionization preferred for low volatility .
  • X-ray crystallography : SHELXL software refines crystal structures to resolve ambiguities in stereochemistry or hydrogen bonding .
  • Thermogravimetric analysis (TGA) : Measures thermal stability, with decomposition temperatures >250°C common for triazole carboxamides .

Q. How is the compound screened for initial biological activity, and what targets are prioritized?

  • In vitro antiproliferative assays : Tested against cancer cell lines (e.g., renal RXF 393, CNS SNB-75) using MTT or SRB protocols, with IC₅₀ values compared to reference drugs .
  • Kinase inhibition : Prioritize targets like B-Raf or Wnt/β-catenin due to structural similarities with active triazole derivatives .
  • Solubility and permeability : Assessed via shake-flask (logP) and Caco-2 cell models to guide pharmacokinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer, reducing side reactions (e.g., triazole dimerization) compared to batch methods .
  • Microwave-assisted synthesis : Accelerates cycloaddition steps (e.g., 30 minutes vs. 24 hours) with controlled temperature gradients .
  • DoE (Design of Experiments) : Statistically models variables (catalyst loading, solvent ratio) to identify optimal conditions. For example, a 1.2:1 azide:alkyne ratio may maximize yield while minimizing excess reagent waste .

Q. How should contradictory bioactivity data between independent studies be resolved?

  • Assay standardization : Validate cell line authenticity (e.g., STR profiling) and normalize protocols (e.g., serum concentration, incubation time) .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
  • Structural re-analysis : Re-examine NMR or crystallographic data to rule out polymorphic forms or stereoisomeric impurities .

Q. What computational and experimental strategies resolve ambiguities in the compound’s 3D structure?

  • Density Functional Theory (DFT) : Predicts stable conformers and compares calculated vs. experimental NMR shifts to validate configurations .
  • SHELXD/SHELXE : Employ dual-space algorithms for ab initio phasing of X-ray data, particularly for twinned crystals or weak diffraction .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs and stability .

Q. What mechanistic studies elucidate its pharmacological activity at the molecular level?

  • Surface plasmon resonance (SPR) : Quantifies binding affinity to targets like β-catenin or kinases, with KDK_D values <1 µM indicating high potency .
  • CRISPR/Cas9 knockout models : Identify essential pathways (e.g., Wnt/β-catenin) by observing resistance in gene-edited cell lines .
  • Metabolomics : LC-MS profiles intracellular metabolites to trace downstream effects (e.g., glucose/lipid metabolism modulation) .

Q. How can synergistic effects with adjuvant therapies be systematically evaluated?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for drug combinations (e.g., with 3′,4′-dimethoxyflavone) .
  • Transcriptomic profiling : RNA-seq identifies upregulated/downregulated genes in combination vs. monotherapy, highlighting pathway crosstalk .
  • In vivo efficacy : Test synergy in xenograft models, adjusting dosing schedules to match pharmacokinetic profiles (e.g., staggered vs. concurrent administration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.